molecular formula C47H82NO8P B1265184 PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) CAS No. 99280-45-2

PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Cat. No. B1265184
CAS RN: 99280-45-2
M. Wt: 820.1 g/mol
InChI Key: KSRURLYJRNYEOH-SHHFQLSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) is a phosphatidylcholine (17:0/22:6).

Scientific Research Applications

Metabolic Profiling in Lung Carcinoma

In a study investigating lung carcinoma, the metabolite PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as a significantly dysregulated metabolite in the plasma of model mice with xenografts. This alteration was part of a comprehensive metabolic profiling, revealing systemic changes in metabolites involved in glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid metabolism. The research provides valuable insights into the metabolic pathways that are active during the onset and development of lung carcinoma, suggesting that these metabolites, including PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), could serve as potential diagnostic biomarkers (Wu, Chen, Li, & Liu, 2018).

Anti-inflammatory and Proresolving Actions

Another study highlighted the importance of metabolites derived from the essential fatty acid docosahexaenoic acid (DHA), of which PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) is an example. The research identified a new pathway involving the biosynthesis of potent anti-inflammatory and proresolving mediators from DHA by macrophages. These mediators, known as maresins, were found to enhance resolution in inflammation and potentially contribute to the beneficial actions of DHA in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).

Understanding Therapeutic Mechanisms in Traditional Medicine

In a study on Qi-Yu-San-Long Decoction (QYSLD), a traditional Chinese medicine formula used for treating lung carcinoma, PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified among the metabolites influenced by the treatment. The research used an UPLC-QTOF/MS-based untargeted metabolomics method to identify functional metabolites responsible for the intervention effect of QYSLD on lung carcinoma. The study provided insights into the therapeutic mechanism of QYSLD, highlighting the role of metabolites, including PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), in the treatment's efficacy (Wu et al., 2018).

properties

CAS RN

99280-45-2

Product Name

PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Molecular Formula

C47H82NO8P

Molecular Weight

820.1 g/mol

IUPAC Name

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C47H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,28,30,34,36,45H,6-7,9,11-13,15,17-19,21,23,26-27,29,31-33,35,37-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,30-28-,36-34-/t45-/m1/s1

InChI Key

KSRURLYJRNYEOH-SHHFQLSYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 2
PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 3
Reactant of Route 3
PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 4
Reactant of Route 4
PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 5
Reactant of Route 5
PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 6
Reactant of Route 6
PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.